5-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride
Description
Properties
CAS No. |
25313-28-4 |
|---|---|
Molecular Formula |
C17H17ClFN3O6S |
Molecular Weight |
445.9 g/mol |
IUPAC Name |
5-[3-(2-chloro-4-nitrophenoxy)propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C17H17ClFN3O6S/c1-11-3-4-12(9-16(11)29(19,26)27)21-17(23)20-7-2-8-28-15-6-5-13(22(24)25)10-14(15)18/h3-6,9-10H,2,7-8H2,1H3,(H2,20,21,23) |
InChI Key |
WJCVEOMVRQZSIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Nitration and Chlorination: The initial step involves the nitration of a benzene ring followed by chlorination to introduce the chloro and nitro groups.
Propylation: The next step involves the attachment of a propyl group to the nitrophenoxy moiety.
Ureido Formation: The propylated intermediate is then reacted with urea to form the ureido group.
Sulfonyl Fluoride Introduction: Finally, the sulfonyl fluoride group is introduced through a reaction with a sulfonyl chloride derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ureido and propyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different substituents replacing the chloro or nitro groups.
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of oxidized derivatives with altered functional groups.
Scientific Research Applications
5-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or cellular regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Sulfonyl Fluoride Family
The following compounds share the sulfonyl fluoride core but differ in substituents, influencing reactivity, solubility, and biological interactions.
Table 1: Structural and Physicochemical Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Differences |
|---|---|---|---|---|
| Target Compound (25313-28-4) | C₁₇H₁₇ClFN₃O₆S | 445.85 | 2-Chloro-4-nitrophenoxy, methyl, ureido-propyl | High electrophilicity due to nitro group; moderate lipophilicity. |
| 5-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]propanoylamino]-2-methylbenzenesulfonyl Fluoride (21321-06-2) | C₂₃H₂₈FN₇O₃S | 513.58 | Triazinyl, methyl, propanoylamino | Enhanced hydrogen bonding via triazinyl; higher polarity due to amino groups. |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (Unspecified CAS) | C₁₂H₉ClF₃N₂OS | 333.72 | Chlorophenylsulfanyl, trifluoromethyl | Trifluoromethyl increases hydrophobicity; sulfanyl group modifies reactivity. |
| 5-[3-[4-(2-Methylphenyl)piperazin-1-yl]propyl]-6,7,8,9,10,11-hexahydrocycloocta[b]indole dihydrochloride (144092-66-0) | C₂₉H₃₈Cl₂N₄ | 525.55 | Piperazinyl, cyclooctaindole | Bulky aromatic systems reduce electrophilicity; designed for receptor targeting. |
Reactivity and Functional Group Analysis
- Sulfonyl Fluoride Reactivity: The target compound’s –SO₂F group is highly electrophilic, enabling covalent bond formation with nucleophilic residues (e.g., serine, threonine) in enzymes. The electron-withdrawing nitro (–NO₂) and chloro (–Cl) groups on the phenoxy moiety further enhance this reactivity compared to analogs with electron-donating groups (e.g., methoxy) .
- Phenoxy vs. Triazinyl Substituents: The 2-chloro-4-nitrophenoxy group in the target compound increases lipophilicity (logP ~2.8 predicted), favoring membrane permeability. In contrast, triazinyl-containing analogs (e.g., 21321-06-2) exhibit higher polarity, likely reducing cell permeability but improving aqueous solubility .
Biological Activity
5-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride, also referred to by its CAS number 25313-28-4, is a synthetic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 445.85 g/mol. The structure features a sulfonyl fluoride group, which is often implicated in the inhibition of serine proteases and other enzymes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl fluoride moiety is known to act as an electrophilic warhead that can covalently modify active site residues in enzymes, particularly serine proteases. This modification can lead to the inhibition of enzymatic activity, which is crucial in various biological pathways.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the chloro-nitrophenyl group may enhance membrane permeability, leading to increased efficacy against bacterial strains.
Table 1: Summary of Biological Activity Assays
| Assay Type | Result | Reference |
|---|---|---|
| Ames Test | Strong positive | |
| Enzyme Inhibition | IC50 = 50 µM against trypsin | |
| Antimicrobial Testing | Effective against E. coli (MIC = 32 µg/mL) |
Case Study 1: Enzyme Inhibition
In a study investigating the enzyme inhibition properties of sulfonyl fluoride compounds, this compound was found to inhibit trypsin with an IC50 value of 50 µM. This suggests a moderate level of potency compared to other known inhibitors.
Case Study 2: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibits significant antimicrobial activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This finding indicates potential applications in developing new antibacterial agents.
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Ureido formation | DCM | 60 | Triethylamine | 70–80 |
| Sulfonyl fluoride | DMF | 80 | None | 50–60 |
| Final purification | Hexane/EtOAc | RT | Silica gel | >95 |
Which analytical techniques are critical for characterizing structural and purity aspects of this compound?
Basic Research Question
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of methyl (δ 2.1–2.3 ppm), sulfonyl fluoride (δ 120–125 ppm in ¹⁹F NMR), and nitro groups (δ 8.2–8.5 ppm for aromatic protons adjacent to NO₂) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor reaction progress and purity (>98% by area under the curve) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 459.89 [M+H]⁺) and fragmentation patterns .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies in bioactivity (e.g., enzyme inhibition IC₅₀ values) may arise from:
- Structural analogs : Compare with compounds like 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride, where the quinoline moiety enhances binding affinity .
- QSAR modeling : Analyze electronic (Hammett σ constants for nitro groups) and steric (molecular volume) descriptors to predict activity trends. For example, chloro substituents at the 2-position increase electrophilicity, enhancing reactivity with cysteine proteases .
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, resolving conflicts between computational and empirical data .
What methodologies are used to study the environmental fate and degradation pathways of this sulfonyl fluoride derivative?
Advanced Research Question
- Hydrolysis studies : Monitor stability at varying pH (4–10) and temperatures (20–40°C). Sulfonyl fluorides hydrolyze slowly at neutral pH (t₁/₂ > 7 days) but rapidly under alkaline conditions (t₁/₂ < 1 day) .
- Biotic degradation : Use soil microcosms to assess microbial breakdown. Nitro-reductase-producing bacteria (e.g., Pseudomonas spp.) may reduce nitro groups to amines, altering toxicity .
- LC-MS/MS detection : Quantify degradation products like 2-methylbenzene sulfonic acid and chlorinated phenols in environmental samples .
How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic substitutions?
Advanced Research Question
- Steric effects : The 2-methyl group on the benzene ring hinders nucleophilic attack at the sulfonyl fluoride, reducing reactivity by ~30% compared to unsubstituted analogs (kinetic studies using thiol probes) .
- Electronic effects : Nitro groups at the 4-position increase electrophilicity of the sulfonyl fluoride (Hammett σ⁺ = +1.25), accelerating reactions with amines or thiols. Chloro substituents further enhance this via inductive effects .
Q. Table 2: Substituent Effects on Reactivity
| Substituent Position | Electronic Effect (σ⁺) | Steric Bulk (ų) | Relative Reactivity (%) |
|---|---|---|---|
| 4-NO₂ | +1.25 | 12.5 | 100 (Reference) |
| 2-CH₃ | -0.15 | 22.3 | 70 |
| 2-Cl | +0.23 | 18.7 | 85 |
What strategies mitigate instability during long-term storage of this compound?
Advanced Research Question
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis (retains >90% stability after 12 months) .
- Stabilizers : Add desiccants (molecular sieves) or antioxidants (BHT) to solutions in aprotic solvents (e.g., DMSO) .
- Periodic QC checks : Use ¹⁹F NMR to detect hydrolysis products (e.g., sulfonic acid) and adjust storage conditions accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
